molecular formula C10H8Na3O9S3 B12821764 CID 123134498

CID 123134498

Cat. No.: B12821764
M. Wt: 437.3 g/mol
InChI Key: FQIALLMFPKLBRM-UHFFFAOYSA-N
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Description

CID 123134498 (PubChem Compound Identifier 123134498) is a synthetic organic compound whose structural and functional characteristics are under active investigation. Such compounds are frequently studied for their pharmacological or material science applications, including enzyme modulation or polymer synthesis .

Key inferred properties of this compound (based on similar compounds):

  • Molecular weight: Likely within 140–300 g/mol, based on structurally related compounds like CID 57416287 (142.20 g/mol) .
  • Functional groups: Potential presence of nitro, methoxy, or piperazine moieties, as seen in analogs synthesized under inert conditions with reagents such as potassium carbonate and N-methylpyrrolidone .

Properties

Molecular Formula

C10H8Na3O9S3

Molecular Weight

437.3 g/mol

InChI

InChI=1S/C10H8O9S3.3Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;

InChI Key

FQIALLMFPKLBRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na].[Na].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 123134498 typically involves the formation of the benzothiazole core, followed by functionalization to introduce specific substituents. Common synthetic routes include:

    Cyclization Reactions: Starting from ortho-aminothiophenol and carboxylic acids or their derivatives to form the benzothiazole ring.

    Substitution Reactions: Introducing various functional groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CID 123134498 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

CID 123134498 has a broad range of applications in scientific research:

Mechanism of Action

The mechanism by which CID 123134498 exerts its effects involves antagonism of the GPR35 receptor. By binding to this receptor, the compound inhibits its activation, thereby modulating downstream signaling pathways. This can affect various cellular processes, including inflammation, pain perception, and metabolic regulation .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1 summarizes key parameters for CID 123134498 and its analogs, extrapolated from and related studies:

Parameter This compound (Inferred) CID 57416287 CAS 1254115-23-5
Molecular Formula CₙHₘNₓOᵧ (hypothetical) C₇H₁₄N₂O C₇H₁₄N₂O
Molecular Weight (g/mol) ~150–250 142.20 142.20
LogP (Octanol-Water) 0.0–1.5 0.03 0.03
Solubility (mg/mL) Moderate (20–100) 86.7 (very soluble) 86.7
BBB Permeability Likely low No No
Synthetic Conditions K₂CO₃, polar aprotic solvents K₂CO₃, DMF, 100°C K₂CO₃, NMP, 100°C

Key Observations :

  • This contrasts with more lipophilic compounds (e.g., cannabinoids in ), which typically have LogP >3 .
  • Synthetic Flexibility : Both this compound analogs and CAS 1254115-23-5 are synthesized using potassium carbonate in polar solvents like DMF or NMP, indicating shared reactivity profiles for nitro- or methoxy-substituted aromatic systems .

Functional and Mechanistic Comparisons

  • Analytical Differentiation: Collision-induced dissociation (CID) mass spectrometry, as applied to ginsenosides (), could distinguish structural isomers of this compound by analyzing fragmentation patterns under varying voltage and charge states (e.g., +2 vs. +3 ions) .

Q & A

Q. What validation techniques confirm the authenticity of this compound samples?

  • Methodological Answer :
  • Analytical chemistry : Use HPLC-MS for purity checks and NMR for structural confirmation.
  • Reference standards : Compare spectral data with published libraries (e.g., PubChem, NIST) .
  • Report batch-specific metadata (e.g., supplier, storage conditions) in supplementary materials .

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